molecular formula C11H13N5 B14885715 N4-(4-aminophenyl)-N2-methylpyrimidine-2,4-diamine

N4-(4-aminophenyl)-N2-methylpyrimidine-2,4-diamine

Cat. No.: B14885715
M. Wt: 215.25 g/mol
InChI Key: ZRQFUQMXQMYPHW-UHFFFAOYSA-N
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Description

N4-(4-aminophenyl)-N2-methylpyrimidine-2,4-diamine is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an aminophenyl group and a methyl group attached to the pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-aminophenyl)-N2-methylpyrimidine-2,4-diamine typically involves the reaction of 4-aminobenzonitrile with N-methylpyrimidine-2,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N4-(4-aminophenyl)-N2-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amino form.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrimidine compounds, which can be further utilized in various applications.

Scientific Research Applications

N4-(4-aminophenyl)-N2-methylpyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N4-(4-aminophenyl)-N2-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit DNA methylation by binding to DNA methyltransferase enzymes, thereby affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-aminophenyl)-2,6-diphenylpyrimidine: This compound shares a similar pyrimidine core but has different substituents, leading to distinct chemical and biological properties.

    1,2,4-Triazole-containing scaffolds: These compounds have a different heterocyclic structure but exhibit similar biological activities, such as antimicrobial and anticancer properties.

Uniqueness

N4-(4-aminophenyl)-N2-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

4-N-(4-aminophenyl)-2-N-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C11H13N5/c1-13-11-14-7-6-10(16-11)15-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H2,13,14,15,16)

InChI Key

ZRQFUQMXQMYPHW-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)NC2=CC=C(C=C2)N

Origin of Product

United States

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